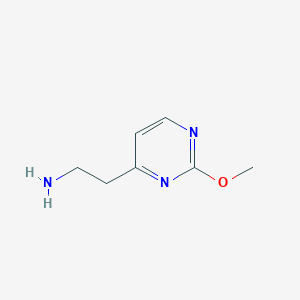![molecular formula C36H28N4 B3237688 5,6,11,12,17,18,23,24-Octahydrocyclododeca[1,2-b:4,5-b':7,8-b'':10,11-b''']tetraindole CAS No. 139377-96-1](/img/structure/B3237688.png)
5,6,11,12,17,18,23,24-Octahydrocyclododeca[1,2-b:4,5-b':7,8-b'':10,11-b''']tetraindole
説明
5,6,11,12,17,18,23,24-Octahydrocyclododeca[1,2-b:4,5-b':7,8-b'':10,11-b''']tetraindole is a useful research compound. Its molecular formula is C36H28N4 and its molecular weight is 516.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,6,11,12,17,18,23,24-Octahydrocyclododeca[1,2-b:4,5-b':7,8-b'':10,11-b''']tetraindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6,11,12,17,18,23,24-Octahydrocyclododeca[1,2-b:4,5-b':7,8-b'':10,11-b''']tetraindole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Applications
5,6,11,12,17,18,23,24-Octahydrocyclododeca[1,2-b:4,5-b':7,8-b'':10,11-b''']tetraindole (CTet), a metabolite of indole-3-carbinol (I3C), shows promise as an anticancer agent. A study by Lucarini et al. (2010) demonstrated that when formulated with γ-cyclodextrin (γ-CD), CTet becomes a potent inhibitor of DNA synthesis in various human breast cell lines. This indicates its potential utility in cancer therapy (Lucarini et al., 2010).
Synthesis and Optimization
The synthesis of CTet has been a subject of research, aiming to improve its accessibility and yield for potential therapeutic uses. Lucarini et al. (2011) described a new method to synthesize CTet, offering a more favorable yield and ratio compared to previous methods. This enhances the practicality of CTet production for further research and potential clinical applications (Lucarini et al., 2011).
Molecular Interaction and Biological Activity
Research by Li et al. (2012) explored the antiproliferative effects of tetraindoles, including CTet, on human breast cancer cells. Their findings suggest that CTet and its analogues may induce G₂-phase arrest and apoptosis in cancer cells, providing insight into their mechanism of action at the molecular level (Li et al., 2012).
Advanced Chemical Properties
A study by Fu et al. (2015) investigated pyridine-based tetraindole analogs of CTet. They found that these compounds displayed high antiproliferative activity against triple-negative breast cancer cell lines, indicating their potential in cancer therapy (Fu et al., 2015).
Novel Applications in Material Science
CTet derivatives have also been studied for their potential applications beyond medicine. Wang et al. (2015) synthesized cyclized indole derivatives and found that they exhibit remarkable second-harmonic generation (SHG) intensities, suggesting potential applications in nonlinear optical materials (Wang et al., 2015).
作用機序
Safety and Hazards
特性
IUPAC Name |
10,20,30,40-tetrazanonacyclo[31.7.0.03,11.04,9.013,21.014,19.023,31.024,29.034,39]tetraconta-1(33),3(11),4,6,8,13(21),14,16,18,23(31),24,26,28,34,36,38-hexadecaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28N4/c1-5-13-29-21(9-1)25-17-34-27(23-11-3-6-14-30(23)38-34)19-36-28(24-12-4-8-16-32(24)40-36)20-35-26(18-33(25)37-29)22-10-2-7-15-31(22)39-35/h1-16,37-40H,17-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMFKAGRKAFRON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CC3=C(CC4=C(CC5=C1NC6=CC=CC=C56)NC7=CC=CC=C47)NC8=CC=CC=C38)NC9=CC=CC=C29 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,11,12,17,18,23,24-Octahydrocyclododeca[1,2-b:4,5-b':7,8-b'':10,11-b''']tetraindole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



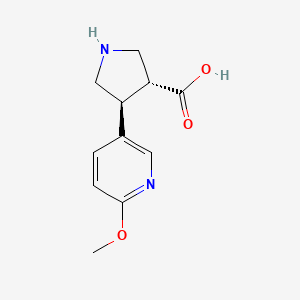
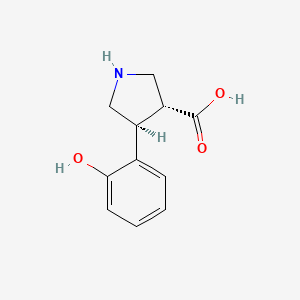
![Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B3237615.png)

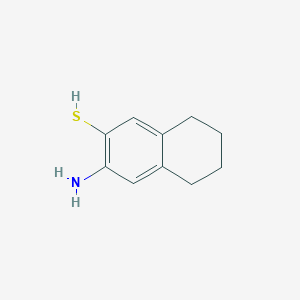
![Methyl 4-fluorobenzo[b]thiophene-7-carboxylate](/img/structure/B3237633.png)
![3,3,5-Trimethylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B3237639.png)

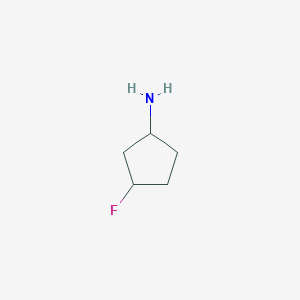
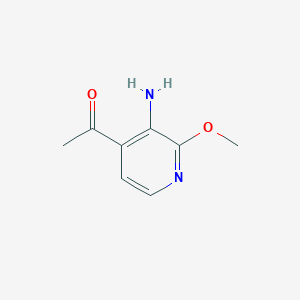
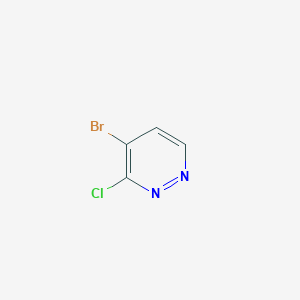
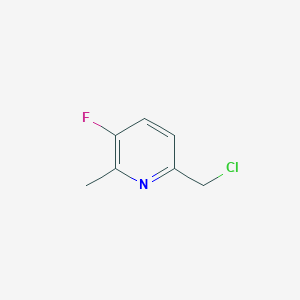
![5,6-Dihydro-1h-pyrazolo[3,4-c]pyridin-7(4h)-one](/img/structure/B3237680.png)
